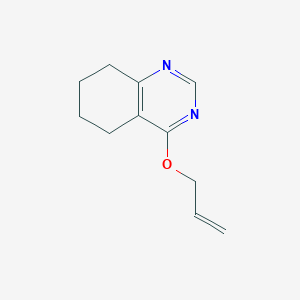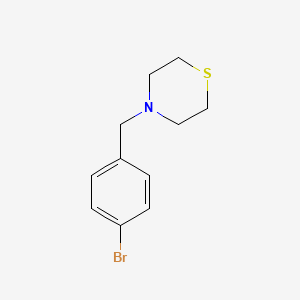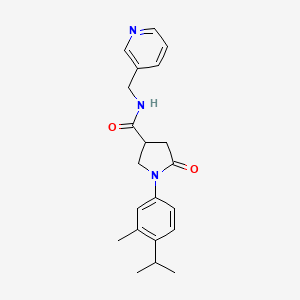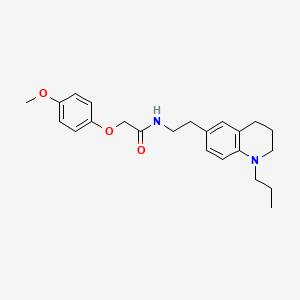![molecular formula C20H19F3N8O B2470663 2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380087-89-6](/img/structure/B2470663.png)
2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a trifluoromethyl group, a 1,2,4-triazole ring, a pyridazine ring, a diazepane ring, and a pyranopyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, while the pyridazine ring is a six-membered ring with two nitrogen atoms . The diazepane is a seven-membered ring with one nitrogen atom, and the pyranopyridine is a fused six-membered ring system .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis Methods : A method for synthesizing derivatives of pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines has been developed, involving pyridine ring recyclization and forming new tricyclic heterocyclic systems, which are related to the compound (Paronikyan et al., 2016).
- Derivative Compounds : Novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives have been prepared, starting from related compounds and expected to possess antihypertensive activity (Kumar & Mashelkar, 2008).
Biological Activities and Applications
- Antimicrobial and Antitumor Activity : The antimicrobial and antitumor activities of compounds synthesized from similar chemical structures have been studied, indicating potential applications in medical research (Paronikyan et al., 2016).
- Antiproliferative Activity : Research has also explored the antiproliferative activity of triazolopyridazine derivatives, indicating their potential use in cancer treatment (Ilić et al., 2011).
- Antiviral Activity : Some derivatives have shown promising antiviral activity against the hepatitis-A virus, suggesting potential applications in antiviral therapies (Shamroukh & Ali, 2008).
Chemical Structure and Properties
- X-ray Structural Analysis : The chemical structure of related compounds has been analyzed using X-ray structural analysis, providing insights into the molecular configuration and bonding (El-Kurdi et al., 2021).
- Thione-Thiol Tautomerism : Studies on similar compounds have examined the thione-thiol tautomerism, contributing to the understanding of chemical properties and reactivity (Paronikyan et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neurotransmission, and hormone regulation.
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the trifluoromethyl group in the given compound may enhance its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . This suggests that the given compound may have similar effects.
Action Environment
It’s known that the conditions in which reactions involving similar compounds are carried out can be extreme, such as at high pressure and high temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.
Propriétés
IUPAC Name |
2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N8O/c21-20(22,23)19-27-26-16-2-3-17(28-31(16)19)29-5-1-6-30(8-7-29)18-13(11-24)10-14-12-32-9-4-15(14)25-18/h2-3,10H,1,4-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHYDIGHWTXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C3COCCC3=N2)C#N)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)
![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)